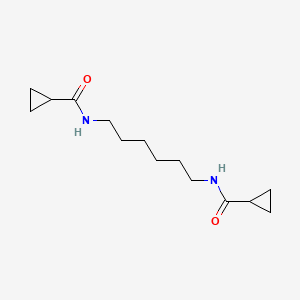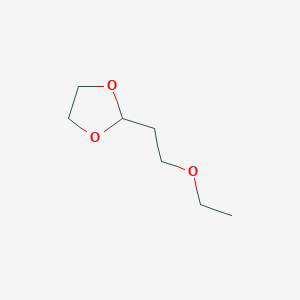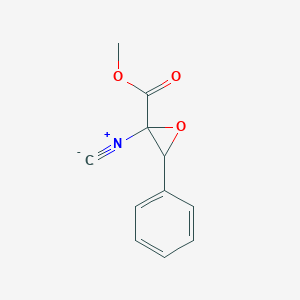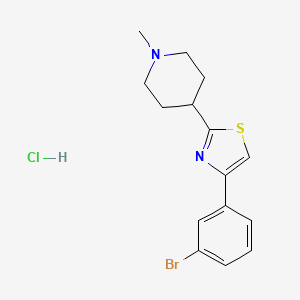
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Introduction of the Piperidine Moiety: The thiazole intermediate is then reacted with a piperidine derivative, often under basic conditions, to introduce the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(3-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(3-Fluorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
Uniqueness
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
88654-34-6 |
|---|---|
Fórmula molecular |
C15H18BrClN2S |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C15H17BrN2S.ClH/c1-18-7-5-11(6-8-18)15-17-14(10-19-15)12-3-2-4-13(16)9-12;/h2-4,9-11H,5-8H2,1H3;1H |
Clave InChI |
VIRGEYSQPDYXTM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=NC(=CS2)C3=CC(=CC=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


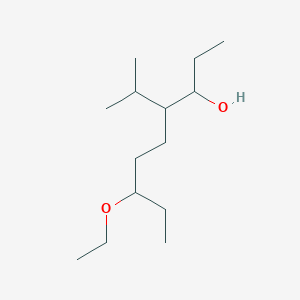
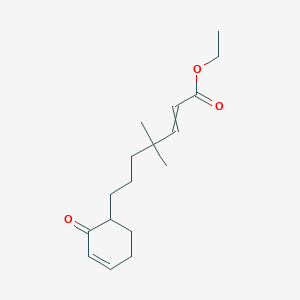

![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
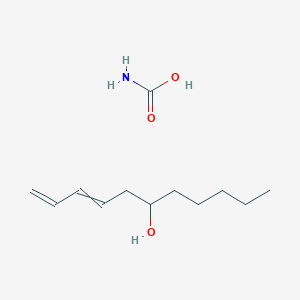
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)


